Ripk1-IN-14 Exhibits Potent Biochemical Inhibition of RIPK1
Ripk1-IN-14 demonstrates consistent, potent inhibition of the RIPK1 kinase in biochemical assays. Multiple independent vendors report an IC50 value of 92 nM against human RIPK1 [1]. This positions it as a potent tool compound, comparable in biochemical potency to other widely used research inhibitors like PK68 (IC50 approx. 90 nM) . However, it is important to note that its potency is lower than that of highly optimized clinical candidates like GSK2982772 (IC50 = 16 nM) and RIPK1-IN-7 (Kd = 4 nM, IC50 = 11 nM) .
| Evidence Dimension | Biochemical potency against human RIPK1 (IC50) |
|---|---|
| Target Compound Data | 92 nM |
| Comparator Or Baseline | PK68: 90 nM ; GSK2982772: 16 nM ; RIPK1-IN-7: 11 nM |
| Quantified Difference | Ripk1-IN-14 is approx. 5.8-fold less potent than GSK2982772 and approx. 8.4-fold less potent than RIPK1-IN-7. |
| Conditions | Biochemical kinase activity assay (e.g., fluorescence-based or radiometric) with purified recombinant human RIPK1. |
Why This Matters
This defines Ripk1-IN-14 as a potent tool for probing RIPK1 biology, but its selection over more potent or advanced analogs should be driven by other factors like a specific chemical scaffold or reported cellular activity.
- [1] MedChemExpress (MCE). (2025). RIPK1-IN-14. Antpedia. View Source
